N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide
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Overview
Description
Thiophene-based compounds, such as “N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide”, are a class of compounds that are ubiquitous in nature . They have shown a wide variety of applications including agrochemical and pharmaceutical fields.
Synthesis Analysis
Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be synthesized by using three successive direct lithiations and a bromination reaction starting from thiophene .Physical and Chemical Properties Analysis
Thiophene-based compounds exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Heterocyclic Synthesis with Thiophene-2-Carboxamide : A study by Ahmed (2007) involved the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide through specific reactions, leading to the synthesis of pyrimidinone derivatives with antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. This research highlights the role of thiophene carboxamides in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Dearomatising Rearrangements of Lithiated Thiophenecarboxamides : Clayden et al. (2004) demonstrated the dearomatising cyclisation of thiophene-3-carboxamides, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This work provides insights into the structural transformations and potential applications of thiophene carboxamides in organic synthesis (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Antinociceptive Activity and Chemical Synthesis
- Synthesis and Antinociceptive Activity of N-Substituted Derivatives : Shipilovskikh et al. (2020) focused on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity. This research suggests the potential therapeutic applications of these compounds (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Catalytic and Synthetic Applications
- Ruthenium-Catalyzed Oxidative Vinylation : Ueyama et al. (2011) described a method for the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes, leading to the efficient synthesis of 3-vinylated products. This process exemplifies the utility of thiophene carboxamides in catalytic transformations for the synthesis of functionalized heterocycles (Ueyama, Mochida, Fukutani, Hirano, Satoh, & Miura, 2011).
Future Directions
Thiophene-based compounds have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications in the pharmaceutical field . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.
Properties
IUPAC Name |
N-[2-(thiophene-3-carbonylamino)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(14-9-10-26-12-14)21-15-6-2-3-7-16(15)22-20(24)18-11-13-5-1-4-8-17(13)25-18/h1-12H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDXUWDFLFPGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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